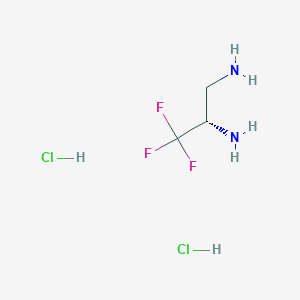![molecular formula C12H17NO B8063865 1-[(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine](/img/structure/B8063865.png)
1-[(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine is a synthetic organic compound that falls under the category of substituted amphetamines
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the preparation of 6-methoxy-1-tetralone via the hydrogenation of 6-methoxy-naphthalene. This is followed by a reductive amination reaction with formaldehyde and ammonium formate to yield the final product.
Route 2: Another synthetic route involves the direct amination of 6-methoxy-1,2,3,4-tetrahydronaphthalene using ammonia and an appropriate reducing agent, such as lithium aluminum hydride, under controlled temperature and pressure conditions.
Industrial Production Methods:
Industrial production methods typically involve the optimization of the above synthetic routes to achieve high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically yielding the corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of de-methylated or fully saturated analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are also possible, leading to various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents (Br2, Cl2), nitration agents (HNO3).
Major Products Formed:
Oxidation Products: Corresponding ketones and carboxylic acids.
Reduction Products: De-methylated analogs and fully saturated compounds.
Substitution Products: Various halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
1-[(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential use in the development of therapeutic agents, particularly those targeting the central nervous system.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific receptors in the brain, such as serotonin and dopamine receptors, modulating their activity.
Pathways Involved: The activation or inhibition of these receptors leads to changes in neurotransmitter release and signal transduction pathways, ultimately influencing physiological and psychological processes.
Comparison with Similar Compounds
Amphetamine: Lacks the methoxy group and tetrahydronaphthalenyl structure, leading to different pharmacological effects.
Methamphetamine: Shares the amine functional group but differs in the substitution pattern and overall molecular structure.
MDMA (3,4-methylenedioxymethamphetamine): Has a similar amine group but with a methylenedioxy ring structure, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
[(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h5-7,10H,2-4,8,13H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCAWOYQXQCEEV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H](CCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3R,4S,5R)-4,5-dibenzoyloxy-2-[4-(benzylcarbamoylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B8063784.png)
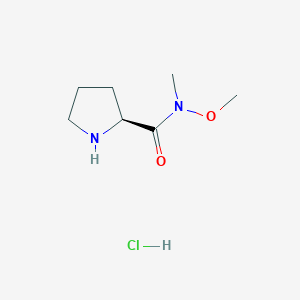
![N-[[(5-chloro-2-benzothiazolyl)-thio]-phenyl-acetyl]-l-cysteine](/img/structure/B8063804.png)
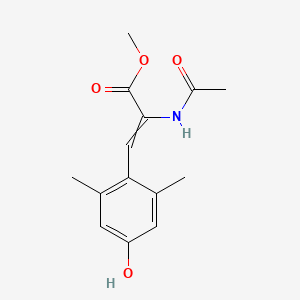
![(1S,2S,7S,8R)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B8063810.png)
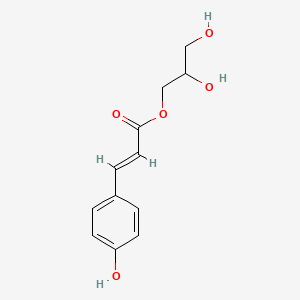
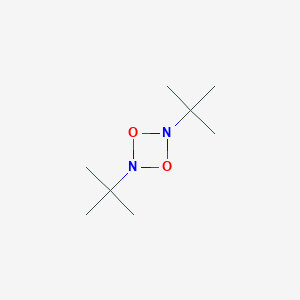
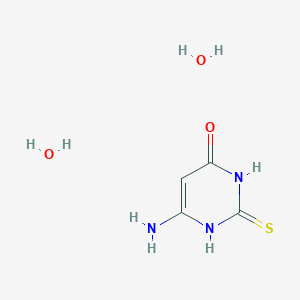
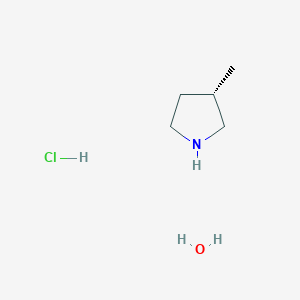
![tert-butyl (5S)-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B8063852.png)
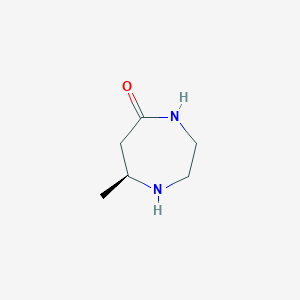
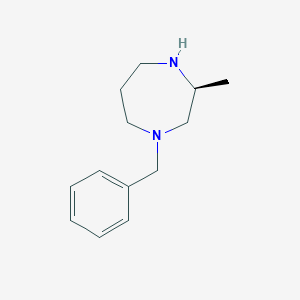
![(S)-1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B8063886.png)
